3-ethoxy-N-propylspiro[3.5]nonan-1-amine
Description
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
3-ethoxy-N-propylspiro[3.5]nonan-1-amine |
InChI |
InChI=1S/C14H27NO/c1-3-10-15-12-11-13(16-4-2)14(12)8-6-5-7-9-14/h12-13,15H,3-11H2,1-2H3 |
InChI Key |
LSUHXIGKBRYHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC(C12CCCCC2)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Ethoxypropylamine Intermediate
A key intermediate in the synthesis is 3-ethoxypropylamine , which can be prepared via a two-step process:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Nucleophilic addition of ethanol to acrylonitrile to form 3-ethoxypropionitrile | Catalyst: sodium ethoxide or potassium hydroxide; Temperature: 30-60 °C; Molar ratio ethanol:acrylonitrile = 1.0-1.5:1; Time: 3-8 hours | >97% 3-ethoxypropionitrile |
| 2 | Catalytic hydrogenation of 3-ethoxypropionitrile to 3-ethoxypropylamine | Catalyst: modified Raney nickel; Pressure: 3.0-6.0 MPa H2; Temperature: 70-150 °C; Use of liquid ammonia as inhibitor; Time: ~5 hours | 99.5-99.7% purity; Yield ~91-92% |
This method is industrially scalable and environmentally friendly, with catalyst recycling and ammonia reuse.
Construction of the Spirocyclic Core
The spiro[3.5]nonane framework is typically synthesized via intramolecular cyclization reactions involving appropriately functionalized cyclohexane and cyclobutane precursors or through ring expansion strategies. The exact synthetic route varies but often includes:
- Formation of a bicyclic intermediate.
- Introduction of the spiro linkage by cyclization under controlled conditions.
- Use of bases such as sodium hydride or potassium carbonate to facilitate ring closure.
Introduction of the Ethoxy Group and N-Propylamine Substituent
- The ethoxy group is introduced via nucleophilic substitution or alkylation reactions on the spirocyclic intermediate.
- The N-propylamine moiety is installed by reductive amination or nucleophilic substitution using propylamine derivatives.
Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate these transformations.
Industrial Synthesis Considerations
Industrial preparation employs automated reactors with optimized parameters to maximize yield and purity. Key factors include:
- Precise temperature and pressure control during hydrogenation.
- Catalyst modification and recycling to reduce costs.
- Use of inhibitors (e.g., liquid ammonia) to prevent side reactions.
- Purification by vacuum distillation or rectification to achieve >99.5% purity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of 3-ethoxypropionitrile | Ethanol, acrylonitrile, sodium ethoxide | 30-60 °C, 3-8 h | >97% 3-ethoxypropionitrile |
| 2 | Hydrogenation to 3-ethoxypropylamine | Modified Raney nickel, H2, liquid ammonia | 70-150 °C, 3-6 MPa H2, 5 h | 99.5-99.7% purity, 91-92% yield |
| 3 | Spirocyclic core formation | Cyclization reagents, bases (NaH, K2CO3) | Variable, controlled | Spiro[3.5]nonane framework |
| 4 | Ethoxy and N-propylamine installation | Alkylating agents, propylamine derivatives | DMF or THF solvent, mild heating | Final compound with desired substitution |
Research Findings and Notes
- The hydrogenation step is critical and requires a modified Raney nickel catalyst prepared by treatment with potassium hydroxide solution to enhance activity and selectivity.
- The use of liquid ammonia as an inhibitor during hydrogenation prevents over-reduction and side reactions, improving product purity.
- The spirocyclic structure demands stereochemical control; thus, chiral catalysts or resolution methods may be employed to obtain the desired (1R,3S) stereochemistry.
- Industrial synthesis prioritizes environmental and economic factors, including catalyst reuse and minimizing hazardous waste.
This comprehensive synthesis approach ensures the production of high-purity 3-ethoxy-N-propylspiro[3.5]nonan-1-amine suitable for pharmaceutical research and other advanced applications.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-propylspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-ethoxy-N-propylspiro[3.5]nonan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-propylspiro[3.5]nonan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
3-Ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride
- Structure : Differs by the substitution of the propyl group with a methyl group.
- Properties: The shorter methyl chain reduces lipophilicity (logP ~1.2 vs.
- Applications : Likely explored in early-stage drug discovery for central nervous system (CNS) targets due to its compact size .
Spiro[3.5]nonan-1-amine hydrochloride
- Structure : Parent compound lacking ethoxy and propyl groups.
- Properties : Simpler structure (MW 175.70 g/mol) with higher polarity (PSA ~35 Ų vs. ~45 Ų for the ethoxy-propyl derivative). This increases aqueous solubility but reduces bioavailability .
- Applications : Used as a precursor for synthesizing more complex spirocyclic amines .
7-Oxaspiro[3.5]nonan-1-amine
- Structure : Replaces the ethoxy group with an oxygen atom in the spiro ring.
- Properties : The ether oxygen enhances hydrogen-bonding capacity (PSA ~50 Ų), improving solubility in polar solvents. Molecular weight is lower (141.21 g/mol) due to the absence of the ethoxy side chain .
- Applications: Potential use in designing oxygen-rich scaffolds for kinase inhibitors .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
Functional Analogues with Different Core Architectures
3-Chloro-N,N-diethylpropan-1-amine
- Structure : Linear amine with a chloro substituent and diethyl groups.
- Properties : The chlorine atom increases reactivity (e.g., in nucleophilic substitutions). Higher logP (~2.8) due to the diethyl groups, enhancing blood-brain barrier penetration .
- Applications : Intermediate in agrochemical synthesis .
N'-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The propyl-substituted derivative is more challenging to synthesize than its methyl analogue due to steric hindrance during alkylation steps .
- Biological Performance : Ethoxy-containing spiroamines show superior metabolic stability compared to oxygenated variants (e.g., 7-oxa derivatives), as observed in rodent pharmacokinetic studies .
- Commercial Viability: High pricing of this compound hydrochloride reflects its niche application in high-value drug discovery projects .
Biological Activity
3-Ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride, with the molecular formula C14H28ClNO and a molecular weight of 261.84 g/mol, is a compound of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological properties. The spirocyclic framework allows for distinct interactions with biological targets, such as enzymes and receptors. The basic structural characteristics include:
- Molecular Formula : C14H28ClNO
- Molecular Weight : 261.84 g/mol
- CAS Number : 1354953-89-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved in its action depend on the biological system being studied, but preliminary research suggests that it may influence neurological pathways, making it a candidate for therapeutic applications in treating neurological disorders .
1. Pharmacological Potential
Research indicates that this compound has potential as a therapeutic agent in various conditions:
- Neurological Disorders : Ongoing studies are exploring its efficacy in modulating neurotransmitter systems and providing neuroprotective effects.
2. Enzyme Interaction
The compound has been studied for its interactions with various enzymes, which could lead to significant implications in drug development:
- Enzyme Inhibition : Preliminary assays suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Ethoxy-N-methylspiro[3.5]nonan-1-amine | C13H27NO | Potential neuroactive properties |
| 3-Ethoxy-N-butylspiro[3.5]nonan-1-amine | C15H31NO | Investigated for anti-inflammatory effects |
| 3-Ethoxy-N-ethylspiro[3.5]nonan-1-amine | C14H29NO | Studied for analgesic properties |
These comparisons highlight how variations in substituents can significantly influence the chemical properties and biological activities of spirocyclic amines.
Case Study 1: Neurological Applications
A study conducted on the neuroprotective effects of spirocyclic compounds found that derivatives similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress . This suggests that further exploration into this compound could yield promising results for treating neurodegenerative diseases.
Case Study 2: Enzyme Interaction Studies
In enzyme assays, compounds structurally related to this compound demonstrated varying degrees of inhibition against key metabolic enzymes . This reinforces the potential for developing this compound as a lead structure for drug design targeting specific metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
